4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin is a complex organic compound belonging to the coumarin family. It features a coumarin backbone substituted with a dihydroxyphenyl group and glycosidic linkages involving xylopyranosyl and glucopyranosyl moieties. The molecular formula is C27H30O15, indicating a significant degree of substitution that contributes to its unique properties and potential biological activities .
Research on dehydroexcretusatic acid is limited. More studies are needed to:
Chrysosplenol C 6,4'-diglucoside is a naturally occurring C-glycosylated coumarin found in various plants, including Inula helenium (elecampane) and Leucas aspera (white sagewort) []. Studies have investigated its isolation and structural characterization using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].
Research has explored the potential biological activities of chrysosplenol C 6,4'-diglucoside, demonstrating its:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity.
Research indicates that 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin exhibits various biological activities:
The synthesis of this compound typically involves:
These methods highlight the complexity of synthesizing such glycosylated coumarins.
The unique properties of 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin suggest several applications:
Several compounds share structural similarities with 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant | Simpler structure without sugar moieties |
7-Methoxycoumarin | Methoxy group at position 7 | Antimicrobial | Lacks glycosidic linkages |
5-Hydroxy-7-methoxycoumarin | Hydroxyl at position 5 | Antioxidant | Similar but fewer substituents |
This comparison illustrates that while these compounds share a common coumarin framework, the presence of multiple substituents in 4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin contributes to its distinct biological profile and potential applications.